Imidazo[1,5-a]pyridine, 1-bromo-3-(1,1-dimethylethyl)-
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Overview
Description
Imidazo[1,5-a]pyridine, 1-bromo-3-(1,1-dimethylethyl)- is a derivative of imidazo[1,5-a]pyridine, a significant structural component in various agrochemicals and pharmaceuticals . This compound is known for its unique chemical structure and versatility, making it valuable in multiple research areas, including materials science and the pharmaceutical field .
Preparation Methods
The synthesis of imidazo[1,5-a]pyridine derivatives involves several methodologies. One common method is cyclocondensation, where starting materials undergo a series of reactions to form the imidazo[1,5-a]pyridine core . Another approach is cycloaddition, which involves the addition of multiple reactants to form the desired heterocyclic structure . Oxidative cyclization and transannulation reactions are also employed to synthesize these compounds . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Imidazo[1,5-a]pyridine, 1-bromo-3-(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a]pyridine N-oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Imidazo[1,5-a]pyridine derivatives have a wide range of scientific research applications. In chemistry, they are used as building blocks for synthesizing more complex molecules . In biology and medicine, these compounds exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . They are also used in the development of optoelectronic devices, sensors, and emitters for confocal microscopy and imaging . The versatility and unique properties of these compounds make them valuable in various industrial applications as well .
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridine, 1-bromo-3-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine derivatives are compared with other similar compounds, such as imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines . While all these compounds share a common imidazo-pyridine core, they differ in their substitution patterns and chemical properties . Imidazo[1,5-a]pyridine derivatives are unique due to their specific structural features and the wide range of applications they offer . Similar compounds include imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine, which also exhibit significant biological and chemical activities .
Properties
CAS No. |
610279-78-2 |
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Molecular Formula |
C11H13BrN2 |
Molecular Weight |
253.14 g/mol |
IUPAC Name |
1-bromo-3-tert-butylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C11H13BrN2/c1-11(2,3)10-13-9(12)8-6-4-5-7-14(8)10/h4-7H,1-3H3 |
InChI Key |
LSMBLISEDKSGLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C2N1C=CC=C2)Br |
Origin of Product |
United States |
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